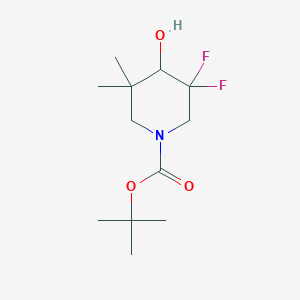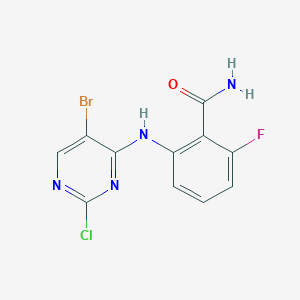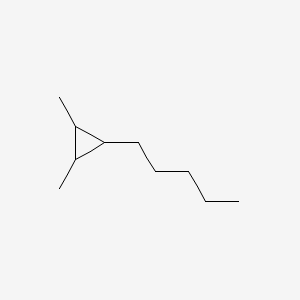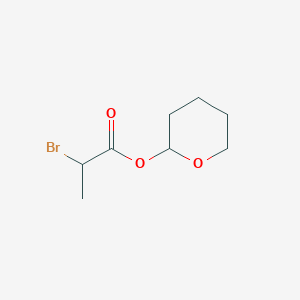![molecular formula C12H26N2 B13925143 1-(1-Ethyl-pentyl)-[1,4]diazepane CAS No. 1240573-74-3](/img/structure/B13925143.png)
1-(1-Ethyl-pentyl)-[1,4]diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-pentyl)-[1,4]diazepane is a chemical compound belonging to the diazepane family. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This particular compound is characterized by the presence of an ethyl-pentyl group attached to the nitrogen atom at position 1. Diazepanes are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-pentyl)-[1,4]diazepane can be achieved through several methods. One common approach involves the cyclization of appropriate diamines. For instance, the reaction of 1,5-diaminopentane with ethyl iodide under basic conditions can lead to the formation of the desired diazepane ring. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and safety. The use of automated flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-pentyl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced diazepane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Ethyl-pentyl)-[1,4]diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-pentyl)-[1,4]diazepane involves its interaction with specific molecular targets. In medicinal chemistry, diazepanes are known to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
1-Propyl-1,4-diazepane: Similar structure but with a propyl group instead of an ethyl-pentyl group.
1-Ethyl-1,4-diazepane: Lacks the pentyl group, making it less bulky.
1-(Pyridin-2-ylmethyl)-1,4-diazepane: Contains a pyridinyl group, offering different electronic properties.
Uniqueness
1-(1-Ethyl-pentyl)-[1,4]diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl-pentyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Properties
CAS No. |
1240573-74-3 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-heptan-3-yl-1,4-diazepane |
InChI |
InChI=1S/C12H26N2/c1-3-5-7-12(4-2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3 |
InChI Key |
PEBHDYGRQLZHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)N1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)



![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)



![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
